N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS: 1170099-78-1) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin scaffold fused to a thiazole ring and a substituted pyrazole-carboxamide group. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 370.4 g/mol . The structure integrates multiple pharmacophoric elements:
- A 2,3-dihydro-1,4-benzodioxin moiety, known for its metabolic stability and aromatic interactions.
- A thiazole ring, which enhances π-stacking and hydrogen-bonding capabilities.
- A 1-ethyl-5-methyl-pyrazole-carboxamide group, contributing to solubility and target binding.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-22-11(2)8-13(21-22)17(23)20-18-19-14(10-26-18)12-4-5-15-16(9-12)25-7-6-24-15/h4-5,8-10H,3,6-7H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAHCZJOLQGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzodioxin moiety : Known for various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Pyrazole group : Linked to anti-inflammatory and analgesic effects.
The molecular formula is with a molecular weight of approximately 373.45 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antibacterial against MRSA | |
| Benzodioxin Derivatives | Antifungal against Candida species |
Anticancer Activity
Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle regulation. For instance, related compounds have shown activity in inhibiting the growth of lung cancer (A549) and colorectal cancer (Caco-2) cell lines .
Anti-inflammatory Properties
Compounds featuring the pyrazole structure have been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes such as COX or other targets involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with cellular receptors that regulate apoptosis and cell proliferation.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its anticancer properties.
Research Findings
Several studies have evaluated the biological activity of related compounds. Key findings include:
- Antimicrobial Efficacy : Thiazole derivatives demonstrated potent activity against resistant bacterial strains .
- Anticancer Potential : Pyrazole compounds showed significant cytotoxicity in various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Structure–Activity Relationship (SAR) : Modifications in the chemical structure significantly influence the biological activity, suggesting that further optimization could enhance efficacy .
Case Study 1: Thiazole Derivatives Against MRSA
A series of thiazole derivatives were synthesized and tested for their antibacterial activity against MRSA strains. The most active compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a lead compound for further development .
Case Study 2: Pyrazole Derivatives in Cancer Therapy
In vitro studies on pyrazole derivatives revealed their ability to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways. These findings support their development as potential anticancer agents .
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide exhibit significant antidiabetic properties. For instance, derivatives of the benzodioxin structure were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Results demonstrated moderate inhibitory activity with IC50 values comparable to standard antidiabetic drugs like acarbose .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and antidiabetic properties, compounds derived from the benzodioxin framework have been explored for anti-inflammatory effects. Studies suggest that they may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Heterocyclic Substitutions : Replacement of the thiazole ring with oxadiazole (e.g., ) or thiadiazole (e.g., ) alters electronic properties and binding affinities. Thiazole-based analogs exhibit higher molecular weights due to sulfur content.
- Benzodioxin Positioning : The 6-substituted benzodioxin group is conserved across analogs, suggesting its critical role in aromatic interactions with targets like TRPV1 or kinases .
- Carboxamide Variations : Pyrazole-carboxamide derivatives (e.g., target compound) prioritize hydrogen-bonding interactions, whereas benzamide analogs (e.g., D4476) focus on planar stacking .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The ethyl and methyl groups on the pyrazole ring may enhance metabolic stability compared to unsubstituted analogs.
- Unanswered Questions: No direct data exist on the target compound’s solubility, toxicity, or in vivo efficacy. Further studies are needed to elucidate its mechanism of action.
Preparation Methods
Starting Materials and Reaction Pathways
The thiazole-amine intermediate is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioureas:
Key Steps :
-
Preparation of 2-Bromo-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one :
-
Bromination of 2,3-dihydrobenzo[b]dioxin-6-yl acetophenone using bromine in acetic acid.
-
Yield: ~75–80% (reported for analogous substrates).
-
-
Cyclocondensation with Thiourea :
-
Reacting the α-bromoketone with thiourea in ethanol under reflux (12–16 hours).
-
Mechanism: Nucleophilic attack by thiourea’s sulfur, followed by cyclization and elimination of HBr.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78–80°C (reflux) |
| Catalyst | None |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, benzodioxin-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.30 (s, 2H, thiazole-H).
Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid
Cyclocondensation of Hydrazine Derivatives
The pyrazole-carboxylic acid is prepared via a Knorr-type pyrazole synthesis , utilizing ethyl hydrazine and a β-ketoester:
Key Steps :
-
Formation of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylate :
-
Hydrolysis to Carboxylic Acid :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water |
| Temperature | 60–70°C |
| Catalyst | None |
| Yield | 65–70% |
Analytical Data :
Amide Coupling to Form the Final Product
Carbodiimide-Mediated Coupling
The thiazole-amine and pyrazole-carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) :
Reaction Protocol :
-
Activate the carboxylic acid with EDCl/HOBt in dry DMF (0°C, 30 minutes).
-
Add thiazole-amine and stir at room temperature for 12–18 hours.
-
Quench with ice-water and extract with ethyl acetate.
Optimization Insights :
-
Solvent Choice : Dry DMF minimizes side reactions.
-
Stoichiometry : 1.2 equivalents of EDCl relative to carboxylic acid improves yield.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 60–65% |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and amide coupling in a single reactor:
-
Generate the α-bromoketone in situ from 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde.
-
Perform Hantzsch thiazole synthesis with thiourea.
-
Directly couple with pyrazole-carboxylic acid using EDCl/HOBt.
Advantages :
-
Reduces purification steps.
-
Overall yield increases to ~70%.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) accelerates the amide coupling step, reducing reaction time to 2 hours.
Analytical and Spectroscopic Characterization
Structural Confirmation
Key Spectral Data :
-
¹H NMR (500 MHz, DMSO-d₆):
δ 12.05 (s, 1H, NH), 7.30 (d, J = 8.5 Hz, 1H, benzodioxin-H), 6.90 (d, J = 8.5 Hz, 1H, benzodioxin-H), 4.25 (s, 2H, OCH₂CH₂O), 3.95 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 2.45 (s, 3H, CH₃). -
HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₄O₃S [M+H]⁺ 405.1332, found 405.1335.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The use of bulky directing groups (e.g., ethyl substituents) ensures preferential formation of the 1,5-disubstituted pyrazole regioisomer.
Purification of Hydrophobic Intermediates
Flash chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.
Q & A
Q. How to reconcile discrepancies between computational docking predictions and experimental binding assays?
- Answer :
- Force Field Validation : Cross-check with QM/MM simulations (e.g., Gaussian09/Amber).
- Solvent Effects : Include explicit water molecules in docking models.
- Experimental Validation : Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
